molecular formula C17H16N2O B11852392 4-((8-Ethylquinolin-4-yl)oxy)aniline

4-((8-Ethylquinolin-4-yl)oxy)aniline

Cat. No.: B11852392
M. Wt: 264.32 g/mol
InChI Key: HBSSORZOZCAQND-UHFFFAOYSA-N
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Description

4-((8-Ethylquinolin-4-yl)oxy)aniline is an organic compound with the molecular formula C17H16N2O and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of an aniline group attached to an 8-ethylquinoline moiety through an ether linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((8-Ethylquinolin-4-yl)oxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-((8-Ethylquinolin-4-yl)oxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated reagents like bromine or chlorine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-((8-Ethylquinolin-4-yl)oxy)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((8-Ethylquinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-((8-Methylquinolin-4-yl)oxy)aniline
  • 4-((8-Propylquinolin-4-yl)oxy)aniline
  • 4-((8-Butylquinolin-4-yl)oxy)aniline

Uniqueness

4-((8-Ethylquinolin-4-yl)oxy)aniline is unique due to its specific ethyl substitution on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4-(8-ethylquinolin-4-yl)oxyaniline

InChI

InChI=1S/C17H16N2O/c1-2-12-4-3-5-15-16(10-11-19-17(12)15)20-14-8-6-13(18)7-9-14/h3-11H,2,18H2,1H3

InChI Key

HBSSORZOZCAQND-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC=N2)OC3=CC=C(C=C3)N

Origin of Product

United States

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